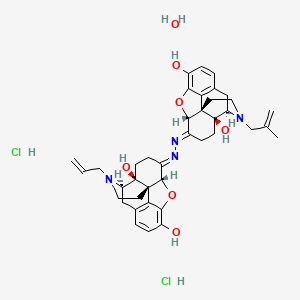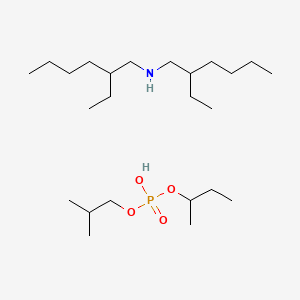
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of an allyloxy group at the 3-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of thiophene to introduce the nitro group at the 5-position. This is followed by the allylation of the hydroxyl group at the 3-position using allyl bromide in the presence of a base such as potassium carbonate. The final step involves the carboxylation of the thiophene ring at the 2-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The allyloxy group can undergo oxidation to form an epoxide using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The carboxylic acid group can be converted to an ester or amide through reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Epoxide derivative: Formed by the oxidation of the allyloxy group.
Ester or amide derivatives: Formed by the substitution of the carboxylic acid group.
Scientific Research Applications
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Allyloxy)-5-nitrobenzene-2-carboxylic acid: Similar structure but with a benzene ring instead of a thiophene ring.
3-(Methoxy)-5-nitrothiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an allyloxy group.
3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid is unique due to the combination of its functional groups and the thiophene ring. The presence of the allyloxy group provides additional reactivity and potential for further functionalization, while the nitro group imparts specific electronic properties that can influence its biological activity.
Properties
Molecular Formula |
C8H7NO5S |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
5-nitro-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5S/c1-2-3-14-5-4-6(9(12)13)15-7(5)8(10)11/h2,4H,1,3H2,(H,10,11) |
InChI Key |
NSCJEFQUUHDVPX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)
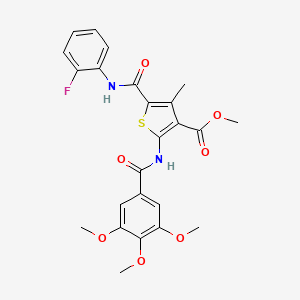

![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)



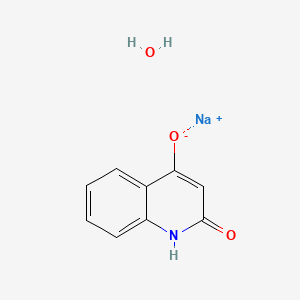
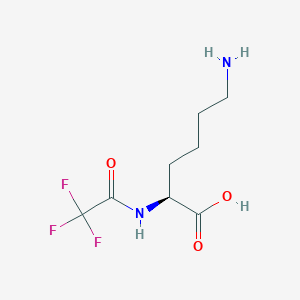
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
